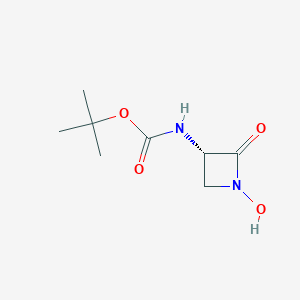

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Description

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBKFUFXCHRYDR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503692 | |

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71405-01-1 | |

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization Reaction Strategies for Core Azetidinone Formation

The synthesis of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone often begins with the construction of the azetidinone ring. A patented method (CN111362852A) employs a cyclization reaction between 1,3-dichloro-2,2-dimethylpropane (IIa ) and benzylamine to form 1-benzyl-3,3-dimethoxy-azetidine (IIIa ) (58% yield) . This step utilizes potassium iodide as a catalyst and sodium carbonate as a base in dimethylformamide (DMF). The dimethoxy groups stabilize the intermediate, facilitating subsequent deprotection.

Deprotection of IIIa via hydrogenation over palladium-carbon yields 3,3-dimethoxy-azetidine (IVa ) (89% yield) . The Boc group is then introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine (Va ) (91% yield) . Acidic hydrolysis of Va with citric acid removes the dimethoxy groups, producing 1-tert-butyloxycarbonyl-3-azetidinone (Ia ) (85.4% yield) .

Alternative Synthetic Routes via Horner–Wadsworth–Emmons Reaction

A complementary approach from PMC involves the Horner–Wadsworth–Emmons (HWE) reaction to synthesize azetidine derivatives . Methyl 2-(dimethoxyphosphoryl)acetate reacts with azetidin-3-one to form 3 , which undergoes aza-Michael addition with NH-heterocycles. While this method targets 3-substituted azetidines, adapting it for this compound would require introducing the Boc-protected amino group post-cyclization.

Comparative Analysis of Key Methods

Industrial Scalability and Environmental Considerations

The patented method demonstrates industrial feasibility, avoiding hazardous solvents like dioxane and DMSO . Citric acid and sodium bicarbonate are eco-friendly alternatives for hydrolysis and neutralization. However, palladium-carbon usage in hydrogenation raises cost and recovery concerns. Future work could explore nickel-based catalysts or transfer hydrogenation to improve sustainability.

Challenges in Purification and Byproduct Management

Impurities from incomplete cyclization or over-hydrolysis necessitate rigorous purification. The patent employs vacuum distillation and hexane recrystallization, achieving >95% purity . Byproducts such as 3-hydroxyazetidine derivatives are minimized through controlled reaction times and stoichiometry.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le chlorhydrate d'endoxifène a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes des modulateurs sélectifs des récepteurs des œstrogènes.

Biologie : Le composé est utilisé pour étudier les effets biologiques de la modulation des récepteurs des œstrogènes.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.

Mécanisme d'action

Le chlorhydrate d'endoxifène exerce ses effets en se liant aux récepteurs des œstrogènes et en modulant leur activité. Il agit comme un antagoniste du récepteur des œstrogènes, bloquant les effets des œstrogènes et inhibant la croissance des cellules cancéreuses du sein positives aux récepteurs des œstrogènes. Le composé inhibe également l'activité de la protéine kinase C (PKC), qui est associée au traitement de la manie dans le trouble bipolaire. Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation des récepteurs des œstrogènes et de la PKC.

Applications De Recherche Scientifique

Endoxifen hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of selective estrogen receptor modulators.

Biology: The compound is used to investigate the biological effects of estrogen receptor modulation.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

Endoxifen hydrochloride exerts its effects by binding to estrogen receptors and modulating their activity. It acts as an antagonist of the estrogen receptor, blocking the effects of estrogen and inhibiting the growth of estrogen receptor-positive breast cancer cells . The compound also inhibits protein kinase C (PKC) activity, which is associated with the treatment of mania in bipolar disorder . The molecular targets and pathways involved include the estrogen receptor and PKC signaling pathways .

Comparaison Avec Des Composés Similaires

Commercial Availability :

- J & K Scientific Ltd. : 100 mg and 1 g packaging .

- Shanghai Haohong Pharmaceutical Co., Ltd. : 1 g (98% purity) .

- Energy Chemical : 50 mg to 1 g packaging .

- Santa Cruz Biotechnology: 100 mg for $330 .

This compound is utilized as a chiral building block in pharmaceutical synthesis, particularly for β-lactam antibiotics and enzyme inhibitors .

Structural and Functional Analogues

Boc-Protected Cyclic Amines

(a) (S)-3-(N-Boc-amino)pyrrolidine (CAS: 122536-76-9)

- Structure : Five-membered pyrrolidine ring with a Boc-protected amine.

- Properties : Molecular weight 186.25 g/mol; stored at 0–6°C .

- Commercial Data :

- Comparison: The pyrrolidine ring offers greater conformational flexibility compared to the rigid azetidinone. This affects reactivity in ring-opening reactions and biological target interactions.

(b) (1S,2S)-trans-N-Boc-1,2-diaminocyclohexane (CAS: 180683-64-1)

- Structure : Cyclohexane backbone with two Boc-protected amines.

- Properties : Molecular weight 214.30 g/mol; typically used in asymmetric catalysis .

Boc-Protected Amino Acids with Aromatic Substituents

(a) (S)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic Acid (CAS: 114873-08-4)

- Structure: Linear amino acid with Boc protection and a 5-chloroindole group.

- Properties : Molecular weight 338.79 g/mol; priced at $1,600/g .

(b) Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate (CAS: 1235346-28-7)

- Structure : Methyl ester derivative with a 5-methoxyindole substituent.

- Properties : Molecular weight 348.4 g/mol; available in bulk from American Elements .

- Comparison: The ester group enhances solubility in non-polar solvents, contrasting with the azetidinone’s lactam ring .

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Feature |

|---|---|---|---|---|

| (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone | 214.30 (C₁₁H₁₈N₂O₃) | 122–124.5 | Chloroform, DCM, Methanol | β-lactam ring; chiral hydroxyl |

| (S)-3-(N-Boc-amino)pyrrolidine | 186.25 | Not reported | Likely polar aprotic solvents | Flexible pyrrolidine ring |

| (S)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic Acid | 338.79 | Not reported | Aqueous buffers (pH-dependent) | Indole moiety; carboxylic acid |

Key Observations :

- The azetidinone’s β-lactam structure is critical for applications in antibiotic synthesis, whereas pyrrolidine derivatives are more versatile in catalysis .

- Indole-containing Boc-amino acids are significantly more expensive, reflecting their niche applications in targeted drug discovery .

Activité Biologique

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications, particularly in cancer treatment and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) protecting group, followed by the formation of the azetidinone ring. Various methods have been reported for synthesizing azetidinones, including cycloaddition reactions and the Staudinger reaction, which yield high enantiomeric purity and good yields .

Key Synthetic Steps

- Protection of Amino Group : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.

- Formation of Azetidinone Ring : The azetidinone structure is formed through cyclization reactions that can be controlled to favor specific stereoisomers.

- Deprotection : After synthesis, the Boc group can be removed under mild acidic conditions to yield the free amino compound.

Anticancer Activity

Research indicates that derivatives of azetidinones, including this compound, exhibit promising anticancer properties. Notably, compounds containing the azetidinone scaffold have shown significant anti-proliferative activity against various cancer cell lines, including colon cancer .

The primary mechanism through which these compounds exert their anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Case Studies

A study evaluated a series of 3-aminoazetidinone derivatives against the SW48 colon cancer cell line. The most active compound demonstrated an IC50 value of 5.05 μM for tubulin polymerization inhibition, indicating its potential as a therapeutic agent .

Antibacterial Activity

In addition to anticancer properties, this compound derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives ranged from 20 to 70 µM against strains like Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Antibacterial Activity

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Derivative A | S. aureus | 20 |

| Derivative B | E. coli | 40 |

| Derivative C | Multi-drug resistant S. aureus | 30 |

This table summarizes the antibacterial efficacy of various derivatives, highlighting their potential as alternatives to traditional antibiotics.

Q & A

Q. How do researchers address discrepancies in reported biological activities of 2-azetidinone derivatives?

- Methodological Answer : Conduct meta-analyses to compare experimental variables:

- Dose ranges : Normalize data to mg/kg/day or µM concentrations.

- Model organisms : Account for interspecies metabolic differences (e.g., hamsters vs. mice).

- Compound purity : Re-analyze legacy samples via HPLC to verify purity.

- Assay conditions : Standardize incubation times and endpoint measurements (e.g., liver cholesteryl esters vs. serum cholesterol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.